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Compound of Interest

Compound Name: 7-(Trifluoromethyl)-4-quinolinol

Cat. No.: B1202929 Get Quote

An In-depth Technical Guide to 7-
(Trifluoromethyl)-4-quinolinol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of 7-(Trifluoromethyl)-4-quinolinol (CAS No. 322-97-4). While this compound is a

valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, detailed

experimental data on the parent molecule is limited in publicly available literature.[1] This guide

synthesizes available data, provides detailed experimental protocols for its characterization,

and explores potential biological mechanisms based on the activities of structurally related

quinoline derivatives.

Core Physical and Chemical Properties
7-(Trifluoromethyl)-4-quinolinol, also known as 7-(trifluoromethyl)-1H-quinolin-4-one, is a

quinoline derivative characterized by a trifluoromethyl group at the 7-position and a hydroxyl

group at the 4-position. This substitution pattern, particularly the electron-withdrawing

trifluoromethyl group, can significantly influence the molecule's electronic properties,

lipophilicity, and metabolic stability, making it an attractive scaffold in drug design.[1]

Table 1: Physical and Chemical Properties of 7-(Trifluoromethyl)-4-quinolinol
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Property Value Source

Molecular Formula C₁₀H₆F₃NO [2]

Molecular Weight 213.16 g/mol [2]

Melting Point 266-269 °C (lit.) [2]

Boiling Point (Predicted) 311.9 ± 37.0 °C [2]

Density (Predicted) 1.3581 g/cm³ [2]

pKa (Predicted) 3.79 ± 0.40 [2]

Appearance Light grayish-beige powder

Spectroscopic and Solubility Data (Predicted and
Analog-Based)
Direct experimental spectroscopic and solubility data for 7-(Trifluoromethyl)-4-quinolinol are

not readily available. However, based on its structure and data from related compounds, the

following characteristics can be anticipated.

Table 2: Predicted Spectroscopic and Solubility Characteristics
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Parameter Predicted/Expected Characteristics

¹H NMR

Aromatic protons are expected in the range of

7.0-8.5 ppm. The presence of the trifluoromethyl

group will likely cause splitting of adjacent

aromatic protons. The hydroxyl proton may

appear as a broad singlet, with its chemical shift

being solvent-dependent.

¹³C NMR

Aromatic carbons are expected in the range of

110-150 ppm. The carbon of the trifluoromethyl

group will appear as a quartet due to C-F

coupling.

FT-IR

Characteristic peaks are expected for O-H

stretching (broad, ~3200-3600 cm⁻¹), C=O

stretching of the quinolone tautomer (~1650

cm⁻¹), C=C and C=N stretching in the aromatic

rings (~1400-1600 cm⁻¹), and strong C-F

stretching bands (~1100-1300 cm⁻¹).

UV-Vis Absorption

Quinoline derivatives typically exhibit multiple

absorption bands in the UV region. For 7-

(Trifluoromethyl)-4-quinolinol, absorption

maxima are expected in the ranges of 220-250

nm and 300-350 nm.

Solubility

Expected to have low solubility in water and

higher solubility in organic solvents such as

dimethyl sulfoxide (DMSO), ethanol, and

chloroform.

Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of

the key physical and chemical properties of 7-(Trifluoromethyl)-4-quinolinol.

Synthesis of 7-(Trifluoromethyl)-4-quinolinol
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A common route for the synthesis of 4-hydroxyquinolines is through the Conrad-Limpach

reaction. While a specific protocol for the title compound is not detailed in the search results, a

general procedure can be outlined based on the synthesis of related compounds. The

synthesis typically involves the reaction of an aniline with a β-ketoester followed by a

cyclization reaction. For 7-(Trifluoromethyl)-4-quinolinol, this would involve 3-

(trifluoromethyl)aniline and a suitable β-ketoester like ethyl acetoacetate.

Workflow for the Synthesis of 7-(Trifluoromethyl)-4-quinolinol
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Step 1: Condensation

Step 2: Cyclization

3-(Trifluoromethyl)aniline + Ethyl Acetoacetate

Heat (e.g., 140°C)

Reaction

Ethyl β-(3-(trifluoromethyl)anilino)crotonate

Product

Ethyl β-(3-(trifluoromethyl)anilino)crotonate

High Temperature (e.g., 250°C) in a high-boiling solvent (e.g., Dowtherm A)

Reaction

7-(Trifluoromethyl)-4-quinolinol

Product

Click to download full resolution via product page

Caption: A generalized two-step synthetic workflow for 7-(Trifluoromethyl)-4-quinolinol.

Melting Point Determination
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The melting point can be determined using the capillary tube method with a melting point

apparatus.

Protocol:

Sample Preparation: A small amount of the dry, powdered 7-(Trifluoromethyl)-4-quinolinol
is packed into a capillary tube to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in the heating block of a melting point

apparatus.

Heating: The sample is heated at a rate of 10-15 °C per minute initially.

Observation: As the temperature approaches the expected melting point, the heating rate is

reduced to 1-2 °C per minute.

Recording: The temperature at which the first drop of liquid appears (onset) and the

temperature at which the entire sample becomes a clear liquid (completion) are recorded as

the melting range.

Solubility Determination
The equilibrium solubility can be determined by the shake-flask method followed by

quantification using High-Performance Liquid Chromatography (HPLC).

Protocol:

Sample Preparation: An excess amount of solid 7-(Trifluoromethyl)-4-quinolinol is added

to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25 °C)

for 24-48 hours to ensure equilibrium is reached.

Sample Processing: The suspension is filtered through a 0.22 µm syringe filter to remove

undissolved solid.

Quantification: An aliquot of the filtrate is diluted with a suitable solvent and the concentration

of the dissolved compound is determined by HPLC using a previously established calibration
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curve.

pKa Determination
The pKa can be determined spectrophotometrically by measuring the UV-Vis absorbance of the

compound in a series of buffers with different pH values.

Protocol:

Solution Preparation: A stock solution of 7-(Trifluoromethyl)-4-quinolinol is prepared in a

suitable solvent (e.g., methanol or DMSO). A series of buffer solutions with a range of pH

values (e.g., from pH 2 to 12) are also prepared.

UV-Vis Measurement: A small aliquot of the stock solution is added to each buffer solution to

a final constant concentration. The UV-Vis spectrum of each solution is recorded.

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated

forms of the molecule have different absorbances is plotted against the pH.

pKa Calculation: The pKa is determined from the inflection point of the resulting sigmoidal

curve.

Potential Biological Activity and Signaling Pathways
While direct studies on the signaling pathways affected by 7-(Trifluoromethyl)-4-quinolinol
are scarce, the broader class of quinoline derivatives has been extensively investigated for

anticancer properties, often acting as kinase inhibitors.[3][4] Many quinoline-based compounds

target key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as

the PI3K/Akt/mTOR and MAPK/ERK pathways.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by 7-
(Trifluoromethyl)-4-quinolinol, based on the known mechanisms of similar quinoline

derivatives.

Hypothetical Signaling Pathway for Anticancer Activity
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Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of 7-
(Trifluoromethyl)-4-quinolinol as a kinase inhibitor.

Conclusion
7-(Trifluoromethyl)-4-quinolinol is a heterocyclic compound with significant potential as a

building block in the development of new therapeutic agents and agrochemicals. While

comprehensive experimental data for the parent compound is limited, this guide provides a

summary of its known properties, detailed protocols for its characterization, and insights into its

potential biological activities based on structurally related molecules. Further research is
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warranted to fully elucidate the physical, chemical, and biological profile of this promising

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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